![molecular formula C12H15NO3 B3046293 4-Isopropoxy-3,5-dimethoxybenzonitrile CAS No. 1219828-05-3](/img/structure/B3046293.png)
4-Isopropoxy-3,5-dimethoxybenzonitrile
Overview
Description
4-Isopropoxy-3,5-dimethoxybenzonitrile is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile core (a benzene ring attached to a nitrile group) which is substituted at the 3rd and 5th positions by methoxy groups and at the 4th position by an isopropoxy group .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 221.25 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond formation.
Mode of Action
The mode of action of 4-Isopropoxy-3,5-dimethoxybenzonitrile is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst and other organic compounds to form new carbon–carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in SM cross-coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound could affect a variety of biochemical pathways depending on the specific reactants and conditions . The downstream effects of these pathways would also depend on the specific reactants and products involved .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in SM cross-coupling reactions . As a reagent in these reactions, the compound could contribute to the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds . The specific effects would depend on the reactants and products involved in the reaction .
Advantages and Limitations for Lab Experiments
4-Isopropoxy-3,5-dimethoxybenzonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited availability.
Future Directions
There are several future directions for the study of 4-Isopropoxy-3,5-dimethoxybenzonitrile, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in material science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
4-Isopropoxy-3,5-dimethoxybenzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, this compound has been studied for its potential use as a sensor for detecting toxic gases and pollutants.
Safety and Hazards
properties
IUPAC Name |
3,5-dimethoxy-4-propan-2-yloxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)16-12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSCHRAFUYELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1OC)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259177 | |
Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219828-05-3 | |
Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219828-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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